GalNAc-L96 free base
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Overview
Description
GalNAc-L96 free base is a triantennary N-acetylgalactosamine molecule used primarily for the synthesis of GalNAc-siRNA. N-acetylgalactosamine is a ligand for the asialoglycoprotein receptor (ASGPR), which facilitates the targeted delivery of siRNA to hepatocytes both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
GalNAc-L96 free base is synthesized through a series of chemical reactions involving the attachment of N-acetylgalactosamine to a core scaffold. The synthesis typically involves the use of tetrahydroxymethylmethane or other branching clusters to create trivalent or tetravalent ligands . The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and protective groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated solid-phase oligonucleotide synthesis techniques. This method allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
GalNAc-L96 free base undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions are typically modified versions of the original compound, such as GalNAc-siRNA conjugates, which are used for targeted drug delivery .
Scientific Research Applications
GalNAc-L96 free base has a wide range of scientific research applications, including:
Mechanism of Action
GalNAc-L96 free base exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes. This binding facilitates the endocytosis of the GalNAc-siRNA complex, allowing for the targeted delivery of siRNA into the liver cells. The siRNA then mediates gene silencing by degrading specific mRNA molecules, thereby inhibiting the expression of target genes .
Comparison with Similar Compounds
Similar Compounds
GalNAc-TG2: Another GalNAc conjugate used for siRNA delivery, but with different structural features.
GalNAc-NAG37: A phase II clinical drug candidate targeting ANGPTL3, similar in function but with a different scaffold.
Uniqueness
GalNAc-L96 free base is unique due to its high affinity for the asialoglycoprotein receptor and its efficient delivery of siRNA to hepatocytes. Its triantennary structure provides enhanced stability and binding efficiency compared to other similar compounds .
Properties
Molecular Formula |
C121H179N11O45 |
---|---|
Molecular Weight |
2507.8 g/mol |
IUPAC Name |
4-[(3R,5S)-1-[12-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-12-oxododecanoyl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]pyrrolidin-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C121H179N11O45/c1-76(133)128-108-114(171-85(10)142)111(168-82(7)139)95(70-164-79(4)136)175-117(108)161-61-29-26-37-98(145)122-55-32-58-125-101(148)52-64-158-73-120(74-159-65-53-102(149)126-59-33-56-123-99(146)38-27-30-62-162-118-109(129-77(2)134)115(172-86(11)143)112(169-83(8)140)96(176-118)71-165-80(5)137,75-160-66-54-103(150)127-60-34-57-124-100(147)39-28-31-63-163-119-110(130-78(3)135)116(173-87(12)144)113(170-84(9)141)97(177-119)72-166-81(6)138)131-104(151)40-24-19-17-15-16-18-20-25-41-105(152)132-68-94(174-107(155)51-50-106(153)154)67-91(132)69-167-121(88-35-22-21-23-36-88,89-42-46-92(156-13)47-43-89)90-44-48-93(157-14)49-45-90/h21-23,35-36,42-49,91,94-97,108-119H,15-20,24-34,37-41,50-75H2,1-14H3,(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,133)(H,129,134)(H,130,135)(H,131,151)(H,153,154)/t91-,94+,95+,96+,97+,108+,109+,110+,111-,112-,113-,114+,115+,116+,117+,118+,119+/m0/s1 |
InChI Key |
XKEQVRGRWUKTIZ-OLTBZPFJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4C[C@@H](C[C@H]4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC(=O)CCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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